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Abstract

2,2-Dimethylpropanimidamide, also known as pivalamidine, is a simple aliphatic amidine
that, due to its unique structural features, serves as a valuable building block in medicinal
chemistry and materials science. The presence of a sterically demanding tert-butyl group
adjacent to the reactive amidine functionality imparts specific conformational constraints and
electronic properties that are of significant interest in the design of novel molecular entities.
This technical guide provides a comprehensive overview of the core physicochemical
properties of 2,2-dimethylpropanimidamide and its common salt form, the hydrochloride. We
will delve into its structural and chemical identifiers, physical characteristics, and available
spectral data, offering field-proven insights into the causality behind these properties and their
implications for research and development. This document is structured to provide both
foundational knowledge and practical experimental context for professionals working in drug
discovery and chemical synthesis.

Introduction: The Significance of the Pivalamidine
Moiety

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3025261?utm_src=pdf-interest
https://www.benchchem.com/product/b3025261?utm_src=pdf-body
https://www.benchchem.com/product/b3025261?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In the landscape of drug discovery and development, the rational design of molecules with
optimized properties is paramount. The physicochemical characteristics of a compound govern
its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for
formulation and large-scale synthesis. 2,2-Dimethylpropanimidamide presents a fascinating
case study in structural chemistry. The tert-butyl group, a bulky and lipophilic moiety, can
influence intermolecular interactions, solubility, and metabolic stability. Concurrently, the
amidine functional group is a strong base and a versatile synthetic handle, capable of forming
various salts and participating in numerous chemical transformations.

This guide aims to consolidate the available data on 2,2-dimethylpropanimidamide, providing
a reliable reference for scientists. We will explore not just the "what" of its properties, but the
"why"—connecting its molecular architecture to its observable characteristics.

Chemical and Structural Identity

A precise understanding of a molecule's identity is the foundation of all further study. 2,2-
Dimethylpropanimidamide is most commonly handled and available in its hydrochloride salt
form to enhance stability and solubility in polar solvents.

Key Identifiers

It is crucial to distinguish between the free base and its hydrochloride salt, as their properties
will differ significantly.
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2,2- 2,2-
Identifier Dimethylpropanimidamide = Dimethylpropanimidamide
(Free Base) Hydrochloride
2,2-
IUPAC Name 2,2-dimethylpropanimidamide dimethylpropanimidamide;hydr

ochloride[1]

Pivalamidine HCI,

Synonyms Pivalamidine Pivalimidamide
hydrochloride[1][2]

431752-17-7 (Parent

CAS Number 18202-73-8[1][2]
Compound)

Molecular Formula CsH12N:2 CsH13CIN2[1][2]

Molecular Weight 100.16 g/mol 136.62 g/mol [1][2]

Canonical SMILES CC(C)(C)C(=N)N CC(C)(C)C(=N)N.CI

INChl=1S/C5H12N2.CIH/c1-
INChl=1S/C5H12N2/c1-

InChl 5(2,3)4(6)7;/h1-3H3,
5(2,3)4(6)7/h1-3H3,(H3,6,7)
(H3,6,7);1H[1]

Table 1: Chemical and structural identifiers for 2,2-Dimethylpropanimidamide and its
hydrochloride salt.

Physicochemical Properties: A Quantitative
Overview

The physical state, solubility, and basicity of 2,2-dimethylpropanimidamide are critical
parameters for its application in synthesis and biological assays. The majority of experimentally
determined data available is for the hydrochloride salt.
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Property

Value (for Hydrochloride
Salt)

Remarks and Scientific
Context

Appearance

White solid[2]

The salt form contributes to a
crystalline, solid state at room

temperature.

Melting Point

190 °C[2]

The relatively high melting
point is indicative of the ionic
character and strong lattice
energy of the hydrochloride

salt.

Boiling Point

126.9 °C at 760 mmHg[2]

This value, reported for the
hydrochloride, may represent
decomposition or sublimation
under heating, as salts
typically have very high boiling
points. Caution is advised in its

interpretation.

Solubility

No specific data available.

As a hydrochloride salt of a
small organic molecule, it is
expected to have good
solubility in polar protic
solvents like water and
alcohols, and limited solubility

in nonpolar organic solvents.

pKa

No experimental data

available.

The pKa of the conjugate acid
is expected to be high,
characteristic of an amidine.
The electron-donating tert-
butyl group would further
increase the basicity of the

nitrogen atoms.

Table 2: Physicochemical properties of 2,2-Dimethylpropanimidamide Hydrochloride.
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Spectroscopic Characterization

While specific, publicly available spectra for 2,2-dimethylpropanimidamide are limited, we
can infer the expected spectroscopic features based on its structure and data from analogous
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is anticipated to be simple. A sharp singlet with a large
integration value (9H) would be characteristic of the chemically equivalent methyl protons of
the tert-butyl group. The protons on the nitrogen atoms would likely appear as a broad
signal, the chemical shift of which would be highly dependent on the solvent and
concentration.

e 13C NMR: The carbon spectrum would show a signal for the quaternary carbon of the tert-
butyl group and a signal for the methyl carbons. The imidamide carbon (C=N) would appear
further downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

e N-H stretching: Broad absorptions in the region of 3100-3500 cm~1, typical for primary

amines.
e C=N stretching: A strong absorption band around 1640-1690 cm™1.

e C-H stretching and bending: Absorptions corresponding to the sp2 hybridized carbons of the
tert-butyl group.

Mass Spectrometry (MS)

In mass spectrometry, the free base would exhibit a molecular ion peak corresponding to its
molecular weight. A prominent fragmentation pattern would likely involve the loss of a methyl
group to form a stable tertiary carbocation, a characteristic fragmentation pathway for
molecules containing a tert-butyl group.

Synthesis and Reactivity: Practical Considerations
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The synthesis of amidines often presents unique challenges compared to their amide
counterparts. A common and effective method for the preparation of unsubstituted amidines like
2,2-dimethylpropanimidamide is the Pinner reaction.

The Pinner Reaction: A Validated Protocol

This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an
imino ether hydrochloride (a Pinner salt), which is then treated with ammonia to yield the
corresponding amidine hydrochloride.

Step-by-Step Methodology:
o Formation of the Imino Ether Hydrochloride:

o Reaction Setup: A solution of 2,2-dimethylpropanenitrile (pivalonitrile) in an anhydrous
alcohol (e.g., ethanol) is prepared in a flask equipped with a drying tube and magnetic
stirrer. The reaction must be kept strictly anhydrous to prevent hydrolysis to the ester.

o Acidification: The solution is cooled in an ice bath, and dry hydrogen chloride gas is
bubbled through the mixture until saturation.

o Reaction: The flask is sealed and allowed to stand at a low temperature (e.g., 0-5 °C) for
an extended period (typically 24-48 hours). The progress can be monitored by the
precipitation of the imino ether hydrochloride.

o Isolation: The precipitated Pinner salt is collected by filtration, washed with anhydrous
ether to remove unreacted starting materials, and dried under vacuum.

o Ammonolysis to the Amidine Hydrochloride:

o Reaction Setup: The dried imino ether hydrochloride is suspended in a suitable anhydrous
solvent, such as ethanol.

o Addition of Ammonia: The suspension is cooled, and a solution of ammonia in ethanol (or
anhydrous ammonia gas) is added.

o Reaction: The mixture is stirred at room temperature until the reaction is complete, which
can be monitored by techniques like thin-layer chromatography (TLC).
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o Workup and Purification: The ammonium chloride byproduct is removed by filtration. The
solvent is then evaporated under reduced pressure to yield the crude 2,2-
dimethylpropanimidamide hydrochloride. Further purification can be achieved by
recrystallization from a suitable solvent system (e.g., ethanol/ether).

Step 1: Pinner Salt Formation

Step 2: Amidine Formation
1. Anhydrous Alcohol, HCI (gas) 2. Ammonia (in Alcohol)

2.2-Dimethylpropanenitie ) (Strictty Anhydrous) 1 Lulls E(g‘iﬁ;:ygracl’sh'o”de Ammonolysis 2,2-Dimethylpropanimidamide HCD

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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